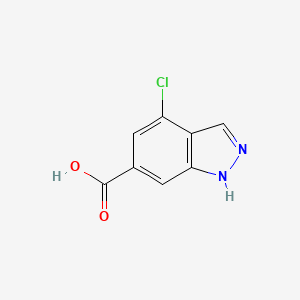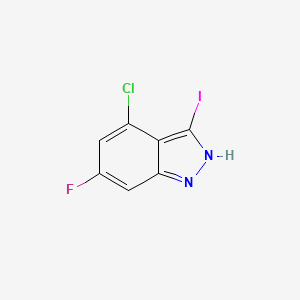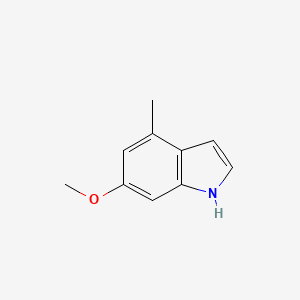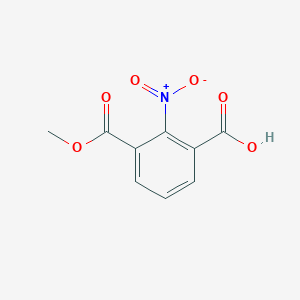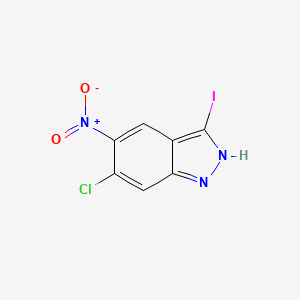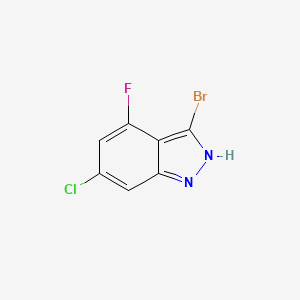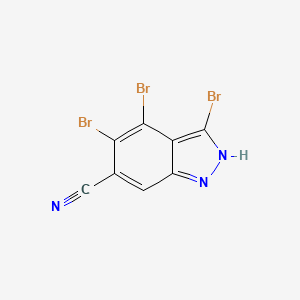
2-Iodophenylboronic acid
Overview
Description
2-Iodophenylboronic acid is a chemical compound used in various chemical reactions . It is known to catalyze the formation of amide bonds from amines and carboxylic acids .
Synthesis Analysis
Pinacol boronic esters, which include this compound, are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Molecular Structure Analysis
The empirical formula of this compound is C6H6BIO2, and its molecular weight is 247.83 .Chemical Reactions Analysis
This compound is used in Suzuki–Miyaura coupling reactions . It has been found that the boronic acid is the most reactive species in these reactions .Physical and Chemical Properties Analysis
The molecular weight of this compound is 247.83 . More detailed physical and chemical properties may be available from specialized databases or suppliers .Scientific Research Applications
Chemiluminescence Enhancement
- Enhancement of Chemiluminescent Reactions : 2-Iodophenylboronic acid has been shown to significantly enhance the chemiluminescent reaction catalyzed by horseradish peroxidase, used in analytical biochemistry for sensitive detection methods (Kricka et al., 1996).
- Interactions with Saccharides in Chemiluminescence : It plays a role in the molecular recognition of mono- and disaccharides through interactions with their diol groups, enhancing the chemiluminescence detection in capillary electrophoresis (Tsukagoshi et al., 2006).
Crystal Engineering and Supramolecular Chemistry
- Supramolecular Architecture : this compound contributes to the formation of three-dimensional structures in crystal engineering, demonstrating the ability to form channels occupied by water molecules (Shimpi et al., 2007).
- Synthesis of Rigid m-Terphenyl Derivatives : It is used in the synthesis of m-terphenyl derivatives, which are important for their potential use as tectons in crystal engineering (Wright & Vinod, 2003).
Sensing Applications
- Fluorescent Chemosensor for Saccharides : A study demonstrated the use of this compound stabilized gold clusters as fluorescent chemosensors for different saccharides, exploiting the excimer emission quenching mechanism (Thakarda et al., 2021).
Catalysis in Chemical Synthesis
- Suzuki-Miyaura Coupling Polymerization : This compound is used in catalyst-transfer Suzuki-Miyaura coupling polymerizations for the precision synthesis of poly(p-phenylene), indicating its role in facilitating controlled polymerization reactions (Yokozawa et al., 2010).
- Synthesis of Arylphenol Derivatives : It is employed in one-pot syntheses involving Suzuki–Miyaura coupling, demonstrating versatility in producing phenol derivatives (Kikushima & Nishina, 2015).
Biomedical Research
- Synthesis of Iodinated Derivatives for Medical Imaging : this compound has been used in the synthesis of iodinated derivatives, which have applications in medicalimaging and diagnostics, particularly for targeting specific cancer cells (Kinsey & Kassis, 1993).
Organic Synthesis
- Regioselective Synthesis of Ortho-Iodobiphenylboronic Acid Derivatives : It is crucial in the regioselective synthesis of ortho-iodobiphenylboronic acids, which have been shown to have significant antibacterial and antifungal activity, as well as potential as organocatalysts (Al‐Zoubi et al., 2020).
- Synthesis of Thiophene Derivatives for Pharmacological Applications : Its role in the Suzuki cross-coupling reaction to synthesize thiophene derivatives suggests potential applications in the development of new pharmaceutical compounds (Ikram et al., 2015).
Molecular Tectonics
- Construction of Supramolecular Networks : this compound is utilized in molecular tectonics, particularly in directing the construction of supramolecular networks through hydrogen bonding of boronic acids (Fournier et al., 2003).
Mechanism of Action
Target of Action
The primary target of 2-Iodophenylboronic acid is the formation of amide bonds from amines and carboxylic acids . This compound plays a crucial role in promoting greener amidations of carboxylic acids and amines in catalytic amounts .
Mode of Action
This compound interacts with its targets (amines and carboxylic acids) to catalyze the formation of amide bonds . This interaction results in the promotion of greener amidations of carboxylic acids and amines in catalytic amounts . This technology avoids the requirement of preactivation of the carboxylic acid or use of coupling reagents .
Biochemical Pathways
This compound is often used in organic synthesis reactions as an important organoboron reagent . It can be used to synthesize other compounds, such as the construction of aromatic carbon-carbon bonds or carbon-oxygen bonds, often used in Suzuki reactions .
Pharmacokinetics
It’s known that the compound is a solid at room temperature . Its melting point is 189-194°C , and it has a predicted boiling point of 345.3±44.0 °C . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of amide bonds from amines and carboxylic acids . This results in the promotion of greener amidations of carboxylic acids and amines in catalytic amounts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It should be stored under inert gas (nitrogen or Argon) at 2–8 °C . It should also be kept away from oxidizing agents and strong acids, and stored in a dry, well-ventilated place . During use, appropriate personal protective equipment should be worn to avoid direct contact with the skin and inhalation of dust .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Iodophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of amide bonds from amines and carboxylic acids. This compound acts as a catalyst, promoting greener amidations without the need for preactivation of the carboxylic acid or the use of coupling reagents . The interaction of this compound with enzymes, proteins, and other biomolecules is primarily through its boronic acid moiety, which can form reversible covalent bonds with diol-containing molecules. This interaction is crucial in molecular recognition processes, such as the binding of saccharides .
Cellular Effects
This compound influences various cellular processes by interacting with cellular components. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form reversible covalent bonds with diol-containing molecules allows it to modulate the activity of enzymes and proteins involved in these processes. For instance, this compound can enhance the chemiluminescence detection system in capillary electrophoresis by interacting with the diol groups of saccharides .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent bonds with diol-containing biomolecules. This interaction is facilitated by the boronic acid moiety, which can bind to the hydroxyl groups of diols, forming a cyclic ester. This binding interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to hydrolysis or oxidation. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used as a catalyst for biochemical reactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively catalyze biochemical reactions without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of diol-containing molecules. The compound interacts with enzymes such as oxidases and reductases, which facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound can also be influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria. The localization of this compound can affect its activity and function, as it may interact with different biomolecules depending on its subcellular location .
Properties
IUPAC Name |
(2-iodophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BIO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUDXXNWLVGZIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1I)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647760 | |
| Record name | (2-Iodophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008106-86-2 | |
| Record name | (2-Iodophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2-Iodophenylboronic acid in organic synthesis?
A1: this compound acts as a versatile building block and catalyst in organic synthesis. [] It is particularly recognized for its ability to catalyze the direct amidation of carboxylic acids with amines, a crucial reaction for forming amides. [, ]
Q2: How does the structure of this compound relate to its catalytic activity in direct amidation reactions?
A2: The presence of the iodine atom ortho to the boronic acid moiety is crucial for the catalytic activity of this compound. [] Studies suggest that electron-donating substituents on the aromatic ring, especially alkoxy groups para to the iodine, enhance the catalyst's activity. This observation led to the development of 5-methoxy-2-iodophenylboronic acid (MIBA), a more potent catalyst for direct amidation. [] Theoretical studies propose that the iodine atom acts as a hydrogen-bond acceptor in the transition state, stabilizing the reaction intermediate and accelerating the amidation process. []
Q3: What are the advantages of using this compound derivatives, such as MIBA, for direct amidation compared to other methods?
A3: MIBA offers several advantages over traditional amidation methods:
- Mild reaction conditions: MIBA catalyzes amidation at room temperature, avoiding harsh conditions that could be detrimental to sensitive substrates. []
- Atom economy: Direct amidation using MIBA minimizes waste generation compared to methods requiring stoichiometric activating agents or coupling reagents. []
- Broad substrate scope: MIBA effectively promotes the formation of amides from various carboxylic acids, including aliphatic, aromatic, and heteroaromatic carboxylic acids, as well as amines with diverse functionalities. []
Q4: Are there any known limitations of this compound catalysts in amidation reactions?
A4: While generally effective, this compound catalysts can exhibit substrate inhibition with certain compounds like monoprotected α-amino acids, hindering efficient dipeptide formation. Using alternative substrates like doubly protected N-phthaloyl α-amino acids or α-azidoacids can circumvent this issue. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

